molecular formula C36H35FN6O5 B5507815 1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(3-FLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(3-FLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

Cat. No.: B5507815
M. Wt: 650.7 g/mol
InChI Key: XNBVZRHRKDAAKO-LYBHJNIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(3-FLUOROPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features multiple functional groups, including ethoxyphenyl, fluorophenyl, and indazole moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indazole core, the introduction of ethoxyphenyl and fluorophenyl groups, and the final assembly of the pyrrolo[3,4-d][1,2,3]triazole ring system. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon).

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it may serve as a probe for studying biological processes or as a potential therapeutic agent for targeting specific biomolecules.

Medicine

In medicine, this compound may be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it may be used in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of this compound will depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other indazole derivatives, pyrrolo[3,4-d][1,2,3]triazole derivatives, and compounds with ethoxyphenyl or fluorophenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential to exhibit distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[2-[(7E)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35FN6O5/c1-3-47-27-15-11-22(12-16-27)19-24-7-5-10-29-31(24)39-43(33(29)23-13-17-28(18-14-23)48-4-2)30(44)21-41-34-32(38-40-41)35(45)42(36(34)46)26-9-6-8-25(37)20-26/h6,8-9,11-20,29,32-34H,3-5,7,10,21H2,1-2H3/b24-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBVZRHRKDAAKO-LYBHJNIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)OCC)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC(=CC=C7)F)N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\CCCC3C2=NN(C3C4=CC=C(C=C4)OCC)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC(=CC=C7)F)N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35FN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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